molecular formula C21H17FN2O2S B2955798 2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955640-92-3

2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2955798
M. Wt: 380.44
InChI Key: ZAJYEALUGHACRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound ‘2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide’ is a versatile material used in scientific research1. With its unique structure, it offers potential applications in various fields, including drug discovery, materials science, and organic synthesis1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide”. However, similar compounds are available for purchase, suggesting that their synthesis is feasible21.



Molecular Structure Analysis

The exact molecular structure of “2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is not available in the sources I found. However, the structure of similar compounds suggests that it may have interesting chemical properties21.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide”. However, similar compounds are used in scientific research, which suggests that they may participate in a variety of chemical reactions2.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find specific information on the physical and chemical properties of “2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide”. However, similar compounds are available for purchase, suggesting that they are stable under normal conditions2.


Scientific Research Applications

Medical Imaging Applications

This compound and its analogs have been explored for their utility in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). Fluorine-18 labeled benzamide analogs, for instance, have demonstrated high tumor uptake and suitable tumor/normal tissue ratios, suggesting their potential as imaging agents for solid tumors (Tu et al., 2007). Additionally, carbon-11 labeled sigma2 receptor ligands have been synthesized for imaging breast cancer, offering insights into the proliferative status of breast tumors with PET imaging (Tu et al., 2005).

Drug Metabolism Studies

Research on compounds like SB-649868, which shares structural similarities, has contributed to understanding the metabolism and disposition of orexin receptor antagonists in humans. Such studies are crucial for developing new treatments for conditions like insomnia, highlighting the importance of understanding how drug-related materials are eliminated from the body (Renzulli et al., 2011).

Synthetic Chemistry and Material Science

The compound has relevance in synthetic chemistry, particularly in the creation of fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. Innovative synthesis methods have been developed for creating such compounds, offering versatile applications in drug development and material science (Wu et al., 2017). Similarly, research on cobalt-catalyzed C-H activation and annulation reactions with fluoroalkylated alkynes has led to the development of fluorine-containing compounds with potential applications in pharmaceuticals (Kumon et al., 2021).

Antimicrobial and Fluorescent Applications

The compound has also shown potential in the synthesis of novel antimicrobial agents and fluorescent materials. Studies have highlighted its utility in creating compounds with significant in vitro antimicrobial potency (Desai et al., 2013), and in the development of novel fluorophores with applications in bioimaging and molecular probes (Singh et al., 2007).

Safety And Hazards

I couldn’t find specific safety and hazard information for “2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide”. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions of research involving “2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” are not specified in the sources I found. However, given the interest in similar compounds in various fields, including drug discovery, materials science, and organic synthesis1, it’s likely that research will continue to explore the properties and potential applications of this compound.


properties

IUPAC Name

2-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c22-18-5-2-1-4-17(18)20(25)23-16-8-7-14-9-10-24(13-15(14)12-16)21(26)19-6-3-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJYEALUGHACRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

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